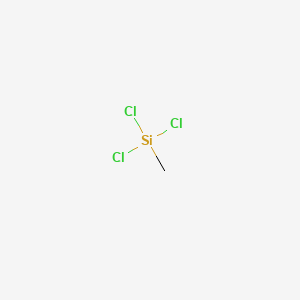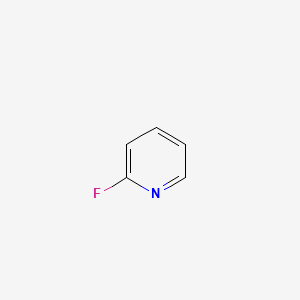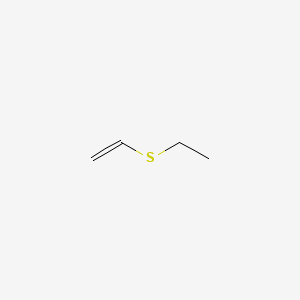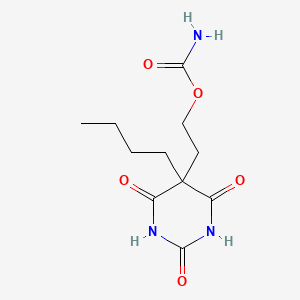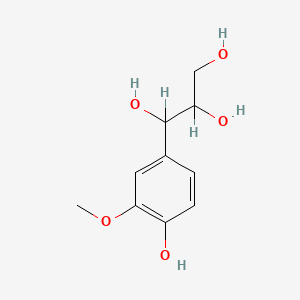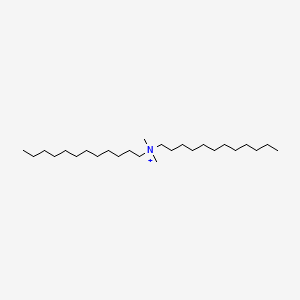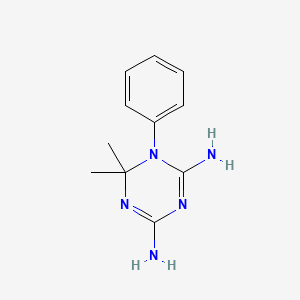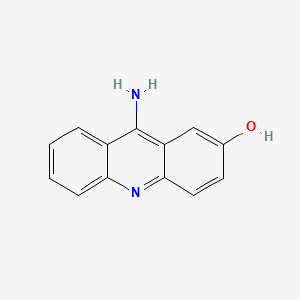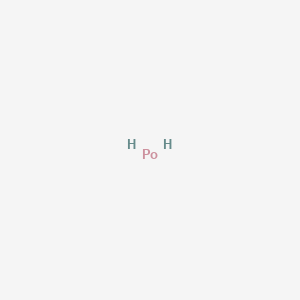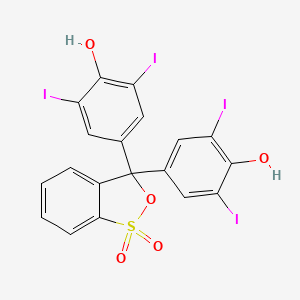
碘酚蓝
描述
Iodophenol blue is an organic compound known for its deep blue color. It is a derivative of phenol, where one or more hydrogen atoms in the benzene ring are replaced by iodine atoms. This compound is particularly notable for its use in various chemical and biological applications due to its unique properties.
科学研究应用
Iodophenol blue has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as an indicator in titrations.
Biology: Employed in the detection of hydrogen peroxide and glucose through enhanced chemiluminescence.
Medicine: Utilized in diagnostic assays and as a marker for certain biochemical processes.
Industry: Applied in the production of dyes, lubricants, and redox materials.
准备方法
Synthetic Routes and Reaction Conditions: Iodophenol blue can be synthesized through the Berthelot reaction, which involves the reaction of ammonia with hypochlorite and phenol in an alkaline condition. This reaction produces the blue-colored indophenol . Another method involves the laccase-catalyzed iodination of p-hydroxyarylcarbonyl and p-hydroxyarylcarboxylic acid derivatives using potassium iodide as the iodine source and aerial oxygen as the oxidant .
Industrial Production Methods: Industrial production of iodophenol blue typically involves large-scale electrophilic halogenation of phenol with iodine. This method ensures the efficient production of the compound under controlled conditions .
化学反应分析
Types of Reactions: Iodophenol blue undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The iodine substituent can be replaced by other groups through coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Coupling reactions often involve reagents like palladium catalysts.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the reagents used.
作用机制
The mechanism of action of iodophenol blue involves its ability to enhance chemiluminescence. When it reacts with hydrogen peroxide and oxygen, it produces oxidizing radical species such as hydroxyl radicals and superoxide anions. These radicals react with luminol anions to generate an unstable endoperoxide, which subsequently forms 3-aminophthalate in an excited state. The return of 3-aminophthalate to the ground state results in the emission of light, which is the basis of its chemiluminescent properties .
相似化合物的比较
- 2-Iodophenol
- 3-Iodophenol
- 4-Iodophenol
- Chlorophenol
- Bromophenol
Comparison: Iodophenol blue is unique due to its deep blue color and its ability to enhance chemiluminescence. While other iodophenols like 2-iodophenol and 3-iodophenol also have iodine substituents, they do not exhibit the same level of chemiluminescent enhancement. Chlorophenol and bromophenol, on the other hand, have different halogen atoms and thus different reactivity and applications .
属性
IUPAC Name |
4-[3-(4-hydroxy-3,5-diiodophenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2,6-diiodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10I4O5S/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19/h1-8,24-25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNYILISXGUYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)I)O)I)C4=CC(=C(C(=C4)I)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10I4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196115 | |
| Record name | Iodophenol blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4430-24-4 | |
| Record name | Iodophenol blue | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodophenol blue | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodophenol blue | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Iodophenol blue | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[2,6-diiodophenol] S,S-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODOPHENOL BLUE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5GT3G6TQW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Iodophenol Blue discussed in these research papers?
A1: While Iodophenol Blue has a variety of uses, the research papers provided primarily focus on its application as a colorimetric indicator in analytical chemistry. Specifically, it is used to determine the concentration of certain compounds through color change reactions. For instance, it is used in a colorimetric method for quantifying 2-(1-piperidino)ethyl benzilate ethylbromide [].
Q2: How does Iodophenol Blue facilitate the quantification of 2-(1-piperidino)ethyl benzilate ethylbromide?
A2: The research describes a method where Iodophenol Blue forms an association complex with 2-(1-piperidino)ethyl benzilate ethylbromide in a solution buffered to a specific pH (5.0 using a phosphate buffer). This association alters the absorbance properties of the solution, measurable at 598 mμ. By comparing this absorbance to a standard curve, the concentration of 2-(1-piperidino)ethyl benzilate ethylbromide can be determined [].
Q3: Besides its use in analytical chemistry, what other interesting property of Iodophenol Blue is highlighted in the research?
A3: One study observes that Iodophenol Blue, along with other triphenylmethane dyes like Bromophenol Blue and Bromocresol Green, exhibits a time-dependent accumulation in mouse tumor models after intravenous administration []. This suggests a potential application of these dyes in tumor imaging or targeted drug delivery.
Q4: Are there any structural similarities between the dyes mentioned (Iodophenol Blue, Bromophenol Blue, Bromocresol Green) that could explain their tendency to accumulate in tumor tissues?
A4: Yes, all three dyes belong to the triphenylmethane family, sharing a similar core structure. This structural similarity might be responsible for their comparable behavior in biological systems, including their interaction with specific tissues or cellular components. Further research is needed to elucidate the precise mechanism behind their tumor accumulation [, ].
Q5: What information do the provided research papers offer regarding the safety profile of Iodophenol Blue?
A5: While one study notes the selective accumulation of Iodophenol Blue in tumor tissue, the provided research primarily focuses on its analytical applications and does not offer in-depth information on its toxicological profile or long-term effects []. Further research and data are necessary to thoroughly assess the safety and potential risks associated with Iodophenol Blue exposure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


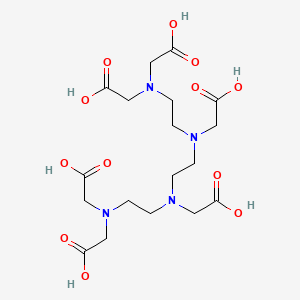
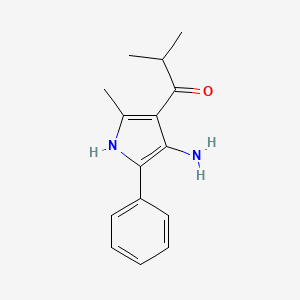
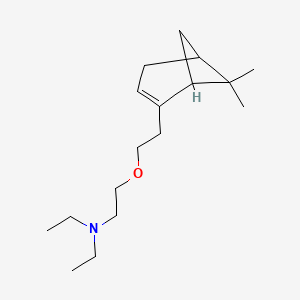
![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1216822.png)

